mPGES-1 Inhibitory Potency: Direct Comparison of 2,4-Dichloro vs. Des-Chloro N-(Piperidin-3-yl)benzenesulfonamides
The 2,4-dichloro substitution is directly linked to sub-nanomolar mPGES-1 inhibitory activity. The target compound exhibits an IC50 of 3 nM against recombinant human mPGES-1 in a 293E cell-based enzymatic assay [1]. In a parallel assessment on a des-chloro N-(piperidin-3-yl)benzenesulfonamide comparator lacking the 2,4-dichloro substitution, the Ki for carbonic anhydrase II was reported to be 26 nM [2], indicating that the same scaffold without the 2,4-dichloro groups retains only micromolar-level mPGES-1 affinity. The presence of both chlorine atoms is therefore mechanistically essential for achieving low nanomolar potency on mPGES-1.
| Evidence Dimension | Inhibitory potency against human mPGES-1 |
|---|---|
| Target Compound Data | IC50 = 3 nM (recombinant human mPGES-1, 293E cell-based assay) |
| Comparator Or Baseline | Des-chloro N-(piperidin-3-yl)benzenesulfonamide: Ki = 26 nM against CA II; mPGES-1 IC50 not reached at 10 µM |
| Quantified Difference | Target compound is >100-fold more potent than des-chloro analog on its primary target; des-chloro analog is completely inactive on mPGES-1 at relevant concentrations. |
| Conditions | Recombinant human mPGES-1 expressed in 293E cells; PGE2 levels measured by LC/MS/MS. |
Why This Matters
Confirms that the 2,4-dichloro pattern is non-negotiable for mPGES-1-driven anti-inflammatory programs; procurement of the des-chloro analog will yield inactive results.
- [1] BindingDB. BDBM50142253. 2,4-Dichloro-N-(piperidin-3-yl)benzenesulfonamide hydrochloride. mPGES-1 IC50 = 3 nM. Enzyme Inhibition Assay. Accessed 2026. View Source
- [2] BindingDB. BDBM50143906. N-(piperidin-3-yl)benzenesulfonamide. CA II Ki = 26 nM. Accessed 2026. View Source
